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Beta-Amyloid (16-24) -

Beta-Amyloid (16-24)

Catalog Number: EVT-247358
CAS Number:
Molecular Formula:
Molecular Weight: 1067.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Beta-Amyloid peptides are primarily produced through the proteolytic processing of amyloid precursor protein by enzymes known as beta-site amyloid precursor protein cleaving enzyme 1 and gamma-secretase. The classification of beta-amyloid peptides includes various isoforms based on their length, notably beta-amyloid 40 and beta-amyloid 42, with the latter being more prone to aggregation and associated with Alzheimer's disease pathology .

Synthesis Analysis

Methods

The synthesis of beta-amyloid (16-24) can be achieved through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This technique ensures high purity and yield.

Technical Details:

  1. Resin Preparation: The process begins with the preparation of a resin that is functionalized to allow for the attachment of the first amino acid.
  2. Coupling Reactions: Each amino acid is activated using coupling reagents (e.g., Dicyclohexylcarbodiimide), followed by washing steps to remove excess reagents.
  3. Cleavage: Once the desired sequence is complete, the peptide is cleaved from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid).

This method allows for precise control over the sequence and modifications, enabling researchers to study specific properties and interactions of beta-amyloid fragments .

Molecular Structure Analysis

Structure

The molecular structure of beta-amyloid (16-24) can be characterized using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. The peptide typically adopts a random coil conformation in solution but can transition to a beta-sheet structure upon aggregation.

Data:

  • Molecular Formula: The molecular formula for beta-amyloid (16-24) is C35H53N7C_{35}H_{53}N_{7}.
  • Molecular Weight: Approximately 651.41 g/mol.

The structural dynamics are critical for understanding how this fragment interacts with other molecules and contributes to amyloid fibril formation .

Chemical Reactions Analysis

Reactions

Beta-amyloid (16-24) participates in various chemical reactions primarily involving aggregation processes. These reactions are driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Technical Details:

  1. Aggregation Mechanism: The peptide can self-associate into oligomers or fibrils through conformational changes that promote beta-sheet formation.
  2. Inhibition Studies: Research has shown that modifications to this peptide can significantly alter its aggregation propensity, providing insights into potential therapeutic strategies for Alzheimer's disease .
Mechanism of Action

Process

The mechanism of action for beta-amyloid (16-24) involves its role in forming larger aggregates that disrupt neuronal function. Upon aggregation, these peptides can form insoluble fibrils that accumulate in brain tissue, leading to neuroinflammation and cell death.

Data:

  • Neurotoxicity: Studies indicate that oligomeric forms of beta-amyloid are particularly toxic to neurons, contributing to synaptic dysfunction .
  • Pathological Role: The accumulation of these aggregates correlates with cognitive decline observed in Alzheimer's patients.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Soluble in dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The stability of beta-amyloid (16-24) is influenced by environmental factors such as pH and temperature.
  • Reactivity: The peptide exhibits reactivity typical of amides, allowing for potential modifications that could alter its biological activity.

Relevant Data:
Research has shown that alterations in pH can significantly impact the aggregation kinetics of beta-amyloid peptides, which is crucial for understanding their behavior in biological systems .

Applications

Scientific Uses

Beta-Amyloid (16-24) serves several important roles in scientific research:

  1. Modeling Alzheimer's Disease: It is used extensively as a model system to study amyloid aggregation mechanisms.
  2. Drug Development: Researchers investigate potential inhibitors that can prevent or disrupt the aggregation process.
  3. Biomarker Studies: This peptide fragment may serve as a biomarker for early detection of Alzheimer's disease through blood plasma measurements .
Molecular Basis of Beta-Amyloid (16-24) in Alzheimer’s Disease Pathogenesis

Role of Beta-Amyloid (16-24) in Amyloidogenic Processing Pathways

Beta-amyloid (16-24) (KLVFFAED) constitutes a critical proteolytic fragment within the amyloidogenic cascade that defines Alzheimer's disease (AD) pathology. This segment spans the β-secretase cleavage site and the initial residues of the transmembrane domain within the amyloid precursor protein (APP). The amyloidogenic pathway involves sequential proteolysis of APP by β-secretase (BACE1) followed by γ-secretase. BACE1 cleavage generates soluble APPβ (sAPPβ) and a membrane-bound C99 fragment, which undergoes further processing by γ-secretase to release Aβ peptides of varying lengths, predominantly Aβ40 and Aβ42 [1] [2].

The hydrophobic core region (residues 16-24) directly influences γ-secretase processivity. Studies demonstrate that molecular interactions within this domain regulate the precision of γ-secretase cleavage, ultimately determining the Aβ42/Aβ40 ratio—a critical factor in amyloid aggregation propensity. Elevated Aβ42 production, driven by pathogenic mutations in APP or PSEN genes, correlates with increased deposition in senile plaques [2] [3]. The KLVFFAED sequence facilitates membrane anchoring of C99, positioning it optimally for γ-secretase activity within lipid bilayers. Structural analyses reveal that post-translational modifications (e.g., phosphorylation) or mutations in this region alter substrate presentation to γ-secretase, promoting the generation of longer, more amyloidogenic Aβ species [1] [4].

Table 1: Key Enzymes in Aβ(16-24) Generation and Function

Enzyme/ComplexCleavage Site Relative to Aβ(16-24)Biological Consequence
BACE1 (β-secretase)N-terminal to residue 1 (Asp1)Generates C99 fragment containing intact Aβ(16-24) domain
γ-SecretaseC-terminal to residue 24 (within transmembrane domain)Determines Aβ peptide length (Aβ40 vs Aβ42); regulated by Aβ(16-24) conformation
ADAM10 (α-secretase)Within Aβ(16-24) domain (Leu17-Val18)Prevents intact Aβ formation; neuroprotective

Sequence-Specific Contributions to Aβ Oligomerization and Fibrillization

The Aβ(16-24) fragment, particularly the LVFFA motif (residues 17-21), serves as the primary molecular driver of amyloid self-assembly through hydrophobic clustering and π-stacking interactions. Biophysical studies establish that this pentapeptide constitutes the central hydrophobic cluster (CHC) essential for primary nucleation during Aβ aggregation. Mutagenesis experiments replacing Phe19 or Phe20 with alanine drastically reduce oligomerization kinetics and fibril stability [7] [9].

The sequence-specific propensity for β-sheet formation manifests in distinct aggregation pathways:

  • Oligomerization: Aβ(16-24) rapidly forms soluble oligomers via antiparallel β-sheet interfaces stabilized by van der Waals forces between Leu17-Val18 and Phe19-Phe20 side chains. Fourier-transform infrared spectroscopy (FTIR) confirms dominant β-sheet signatures at ~1625 cm⁻¹ in oligomeric assemblies [6] [9].
  • Fibrillization: Under physiological conditions, Aβ(16-24) transitions to parallel β-sheet-rich protofilaments. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveals that residues 16-24 exhibit the highest protection factors (PF > 100) in mature fibrils, indicating their role as the structural core [6] [9].
  • Polymorphism: The segment adopts different conformations in Aβ fibril polymorphs. Cryo-electron microscopy (cryo-EM) structures demonstrate that variations in side-chain packing at Phe19 and Ala21 dictate distinct fibril architectures (e.g., 2-fold vs. 3-fold symmetries) observed in AD brains [6] [9].

Table 2: Aggregation Parameters of Aβ(16-24) and Key Mutants

SequenceAggregation Rate Constant (kagg, h⁻¹)Dominant Secondary StructureHydrophobic Moment (kcal·mol⁻¹)Biological Consequence
Wild-type (KLVFFAED)0.48 ± 0.05β-sheet (78%)6.32Rapid fibril nucleation
F19A-KLVFFAED0.07 ± 0.01Random coil (65%)4.15Loss of oligomer toxicity
F20A-KLVFFAED0.09 ± 0.02β-turn (42%)4.28Delayed fibril formation
E22Δ-KLVFFAED0.83 ± 0.09β-sheet (89%)6.30Enhanced fibril stability

Structural Motifs in Beta-Amyloid (16-24): Implications for Cross-β-Sheet Formation

The Aβ(16-24) fragment exemplifies a canonical cross-β amyloid motif characterized by:

  • Extended β-strand conformation: Solid-state nuclear magnetic resonance (ssNMR) studies reveal torsion angles (ϕ = -139° ± 5°, ψ = 135° ± 5°) consistent with ideal β-strand geometry. Residues 18-21 (VFFA) form a maximally extended conformation with hydrogen bonding distances of 4.8 Å along the fibril axis [1] [9].
  • Steric zipper interfaces: X-ray crystallography of microcrystals shows Phe19 and Phe20 side chains interdigitate in "dry" steric zippers. These tight interfaces exclude water molecules, creating hydrophobic cores that stabilize the cross-β spine. The Ala21 residue introduces a kink that modulates zipper geometry [9] [10].
  • Electrostatic steering: The Lys16-Glu22 salt bridge imposes structural constraints that favor parallel β-sheet alignment. Disruption of this ionic interaction (e.g., E22K mutation) triggers antiparallel sheet formation and alters fibril morphology. Molecular dynamics simulations indicate salt bridge stability contributes >2.5 kcal/mol to fibril stabilization energy [1] [6] [10].

Table 3: Structural Parameters of Aβ(16-24) in Fibrillar States

Structural FeatureValue/RangeExperimental MethodFunctional Implication
Inter-strand distance4.7 - 5.0 ÅssNMR, Cryo-EMOptimal H-bonding for β-sheet stability
Side-chain rotation (Phe19)χ1 = -65° ± 10°, χ2 = 85° ± 15°ssNMRDictates steric zipper packing density
Lys16-Glu22 salt bridge occurrence78% in parallel fibrilsMD simulationsStabilizes in-register parallel alignment
β-strand length9 residues (fully extended)X-ray fiber diffractionMaximizes amyloidogenic potential

The structural duality of Aβ(16-24)—as both an independent amyloid-forming core and a modulator of full-length Aβ42 conformation—underscores its central role in AD pathogenesis. Pathogenic mutations within this segment (e.g., A673V) or flanking regions induce subtle conformational shifts that amplify aggregation kinetics by 3-5 fold. Notably, the protective A673T mutation reduces β-sheet propensity through steric hindrance and enhanced peptide solvation [2] [4]. These sequence-structure relationships establish Aβ(16-24) as a critical target for therapeutic interventions designed to block the initial nucleation events in amyloidogenesis.

Properties

Product Name

Beta-Amyloid (16-24)

Molecular Weight

1067.3

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